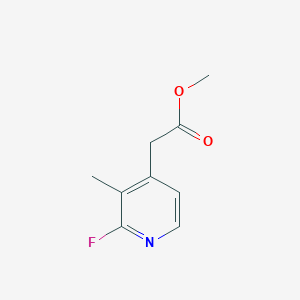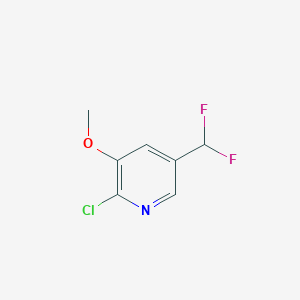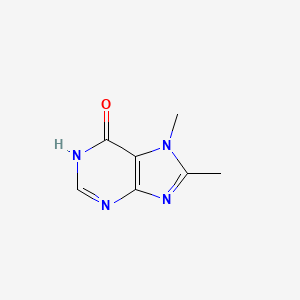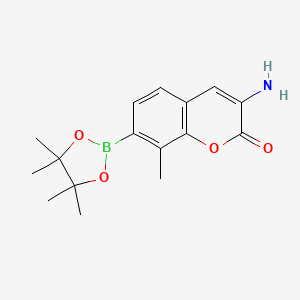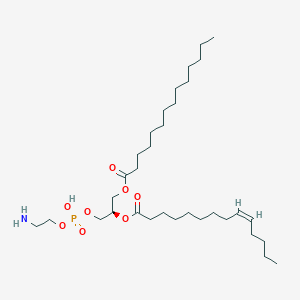
1-tetradecanoyl-2-(9Z-tetradecenoyl)-glycero-3-phosphoethanolamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-(2R)-1-(((2-Aminoethoxy)(hydroxy)phosphoryl)oxy)-3-(tetradecanoyloxy)propan-2-yl tetradec-9-enoate is a complex organic compound with a unique structure that includes both phosphoric and fatty acid ester functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-(2R)-1-(((2-Aminoethoxy)(hydroxy)phosphoryl)oxy)-3-(tetradecanoyloxy)propan-2-yl tetradec-9-enoate typically involves multiple steps. The process begins with the preparation of the phosphoric ester intermediate, followed by the esterification of the fatty acid. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing automated reactors to maintain precise control over reaction conditions. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the production of high-quality material suitable for research and application.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-(2R)-1-(((2-Aminoethoxy)(hydroxy)phosphoryl)oxy)-3-(tetradecanoyloxy)propan-2-yl tetradec-9-enoate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s properties.
Reduction: Reduction reactions can be used to modify the double bonds or other reducible groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, creating a variety of modified compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-(2R)-1-(((2-Aminoethoxy)(hydroxy)phosphoryl)oxy)-3-(tetradecanoyloxy)propan-2-yl tetradec-9-enoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound can be used to study membrane dynamics and interactions due to its amphiphilic nature. It may also serve as a model compound for investigating the behavior of phospholipids in biological systems.
Medicine
In medicine, (Z)-(2R)-1-(((2-Aminoethoxy)(hydroxy)phosphoryl)oxy)-3-(tetradecanoyloxy)propan-2-yl tetradec-9-enoate has potential applications in drug delivery systems. Its ability to interact with biological membranes makes it a candidate for developing targeted delivery mechanisms for therapeutic agents.
Industry
In industrial applications, this compound can be used in the formulation of specialized coatings and surfactants. Its unique properties make it suitable for creating materials with specific surface characteristics and functionalities.
Wirkmechanismus
The mechanism of action of (Z)-(2R)-1-(((2-Aminoethoxy)(hydroxy)phosphoryl)oxy)-3-(tetradecanoyloxy)propan-2-yl tetradec-9-enoate involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and transport mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phosphatidylcholine: A common phospholipid found in biological membranes, similar in structure but with different fatty acid chains.
Phosphatidylethanolamine: Another phospholipid with a similar head group but different fatty acid composition.
Lysophosphatidic Acid: A simpler phospholipid with a single fatty acid chain, used in signaling pathways.
Uniqueness
(Z)-(2R)-1-(((2-Aminoethoxy)(hydroxy)phosphoryl)oxy)-3-(tetradecanoyloxy)propan-2-yl tetradec-9-enoate is unique due to its specific combination of fatty acid chains and the presence of a double bond in the tetradec-9-enoate moiety. This structural uniqueness imparts distinct physical and chemical properties, making it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C33H64NO8P |
|---|---|
Molekulargewicht |
633.8 g/mol |
IUPAC-Name |
[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(Z)-tetradec-9-enoyl]oxypropyl] tetradecanoate |
InChI |
InChI=1S/C33H64NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-32(35)39-29-31(30-41-43(37,38)40-28-27-34)42-33(36)26-24-22-20-18-16-14-12-10-8-6-4-2/h10,12,31H,3-9,11,13-30,34H2,1-2H3,(H,37,38)/b12-10-/t31-/m1/s1 |
InChI-Schlüssel |
KKYHRRVXUVMRJB-QPLOXXCYSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CCCCCCC/C=C\CCCC |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCC=CCCCC |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12965489.png)
![4-(6-(4-(Piperazin-1-yl)phenyl)pyrazolo[1,5-a]pyrimidin-3-yl)quinoline trihydrochloride](/img/structure/B12965493.png)
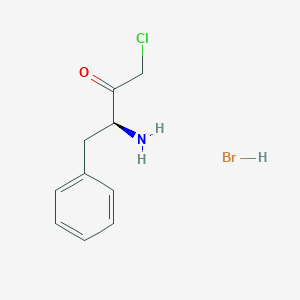
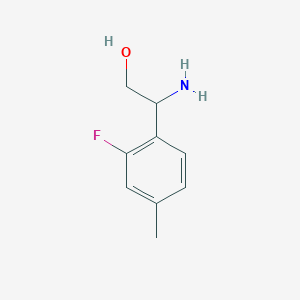
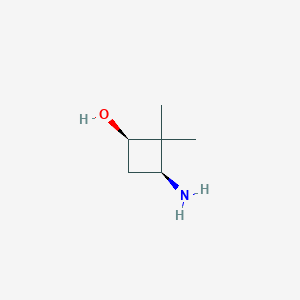
![5,6-Dichloro-2-fluoro-1H-benzo[d]imidazole](/img/structure/B12965522.png)
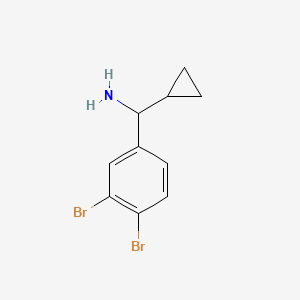
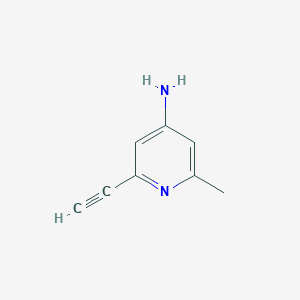
![2-(Chloromethyl)-4-ethoxybenzo[d]thiazole](/img/structure/B12965543.png)
